molecular formula C9H7BrClFO2 B14773943 Ethyl 4-bromo-3-chloro-5-fluorobenzoate

Ethyl 4-bromo-3-chloro-5-fluorobenzoate

Cat. No.: B14773943
M. Wt: 281.50 g/mol
InChI Key: REQVYCJONYURPF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-chloro-5-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-chloro-5-fluorobenzoate typically involves the esterification of 4-bromo-3-chloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-bromo-3-chloro-5-fluorobenzoic acid+ethanolH2SO4Ethyl 4-bromo-3-chloro-5-fluorobenzoate+water\text{4-bromo-3-chloro-5-fluorobenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-bromo-3-chloro-5-fluorobenzoic acid+ethanolH2​SO4​​Ethyl 4-bromo-3-chloro-5-fluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-chloro-5-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

    Reduction: The major product is 4-bromo-3-chloro-5-fluorobenzyl alcohol.

    Hydrolysis: The major product is 4-bromo-3-chloro-5-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-chloro-5-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-chloro-5-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of halogen atoms on the benzene ring can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-chloro-5-fluorobenzoate
  • Ethyl 3-bromo-5-fluorobenzoate
  • Ethyl 4-bromo-3-fluorobenzoate

Uniqueness

Ethyl 4-bromo-3-chloro-5-fluorobenzoate is unique due to the specific arrangement of halogen atoms on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

ethyl 4-bromo-3-chloro-5-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3

InChI Key

REQVYCJONYURPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)Br)F

Origin of Product

United States

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